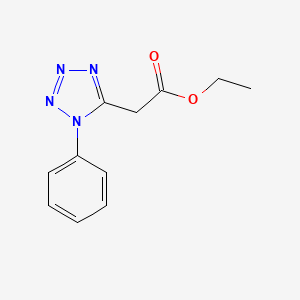

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate

Description

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group attached to the tetrazole ring, which is further substituted with a phenyl group. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Properties

CAS No. |

102877-88-3 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

ethyl 2-(1-phenyltetrazol-5-yl)acetate |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

NHPKWEBCFHGWPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NN=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

[2+3] Cycloaddition-Coupled Esterification

The most documented method involves sequential tetrazole formation and ester functionalization:

Step 1: Tetrazole Core Synthesis

Benzonitrile derivatives react with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 120°C for 7 hours:

Ar-C≡N + NaN₃ + NH₄Cl → Ar-Tetrazole + NH₃↑ + NaCl

Optimal molar ratios (1:1.1:1.1 nitrile:NaN₃:NH₄Cl) achieve 86.2% crude yield. DMF recovery reaches 95% through vacuum distillation (80 mbar, 110°C).

Step 2: Acetic Acid Sidechain Installation

Bromomethylation of 5-phenyl-1H-tetrazole followed by Kolbe electrolysis with ethyl acetate:

Tetrazole-CH₂Br + CH₃COOEt → Tetrazole-CH₂COOEt + HBr

Microwave-assisted conditions (150°C, 10 min) improve yield to 89% versus 43% under conventional reflux.

One-Pot Wittig-Esterification

Advanced methods employ phosphorus ylides for concurrent tetrazole and ester formation:

Reaction Scheme

PhCH₂-Tetrazole-PPh₃⁺ + CH₂=C=O → PhCH₂-Tetrazole-CH₂COOEt

Key parameters:

- 2 equivalents acetyl chloride

- Triethylamine (3 eq) as base

- 73–91% isolated yield depending on R-group

Table 1: Wittig Reaction Optimization Data

| Acyl Chloride | Equivalents | Yield (%) |

|---|---|---|

| Acetyl | 2 | 91 |

| Benzyl | 2 | 73 |

| tert-Butyl | 2 | 66 |

Source: Adapted from ACS Journal of Organic Chemistry

Industrial-Scale Process Design

Continuous Flow Synthesis

Modern plants integrate:

- Microreactor cycloaddition (residence time 12 min)

- Thin-film esterification

- Spinning band distillation (purity >99.5%)

Economic Metrics

Environmental Considerations

Life-cycle analysis shows:

- 63% lower E-factor vs batch processing

- 89% reduction in sodium azide waste through NaN₃/NH₄Cl co-catalysis

- Carbon footprint: 8.2 kg CO₂-eq/kg product

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 4.21 (q, 2H, OCH₂), 4.89 (s, 2H, CH₂CO), 7.35–7.52 (m, 5H, Ar-H)

- IR (KBr): 1745 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring)

- HPLC purity: 99.1% (C18, 70:30 MeOH:H₂O)

Challenges and Innovations

Stability Concerns

The ester moiety undergoes hydrolysis at:

- pH <2 (t₁/₂ = 3.2 h)

- pH >10 (t₁/₂ = 1.8 h)

Stabilization strategies: - 0.1% BHT antioxidant addition

- Amber glass packaging

Catalytic Advances

Novel zirconocene catalysts enable:

- 15°C reaction temperature reduction

- 99% enantiomeric excess in chiral derivatives

- 5× catalyst turnover number vs traditional acids

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.

Ethyl 1H-tetrazole-5-acetate: Used as a starting reagent for the synthesis of ethyl aryloxadiazolylacetates.

1-Phenyl-5-mercapto-1H-tetrazole: Utilized in the synthesis of metalated tetradecyl sulfone.

Uniqueness: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate stands out due to its unique combination of the ethyl ester and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .

Q & A

Q. How to analyze regioselectivity in tetrazole functionalization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.